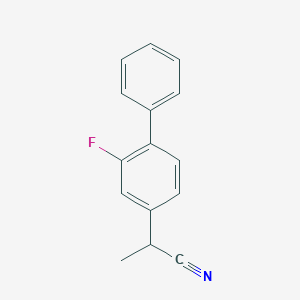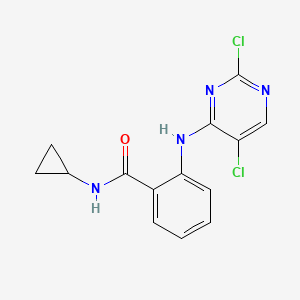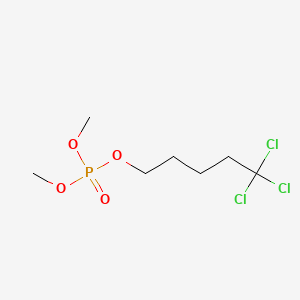
Dimethyl 5,5,5-trichloropentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,5,5-trichloropentyl phosphate is an organophosphorus compound with the molecular formula C7H14Cl3O4P. It is known for its unique chemical structure, which includes a phosphate group and three chlorine atoms attached to a pentyl chain. This compound is used in various industrial and research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5,5,5-trichloropentyl phosphate typically involves the reaction of 5,5,5-trichloropentanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorinated compounds and phosphates .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires nucleophilic reagents like sodium hydroxide or potassium hydroxide, often in an organic solvent.
Major Products:
Hydrolysis: Dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,5,5-trichloropentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of dimethyl 5,5,5-trichloropentyl phosphate involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated through the phosphate group, which can form strong bonds with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
Dimethyl phosphate: A simpler compound with similar reactivity but lacking the chlorinated pentyl chain.
Trimethyl phosphate: Another organophosphorus compound with three methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex compound with three phenyl groups attached to the phosphate.
Uniqueness: Dimethyl 5,5,5-trichloropentyl phosphate is unique due to the presence of the 5,5,5-trichloropentyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
34569-08-9 |
|---|---|
Molekularformel |
C7H14Cl3O4P |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
dimethyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-12-15(11,13-2)14-6-4-3-5-7(8,9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
XPBKIUREAKCOBM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


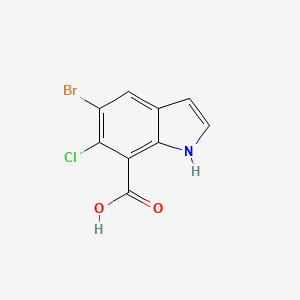

![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
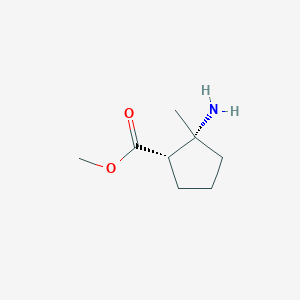
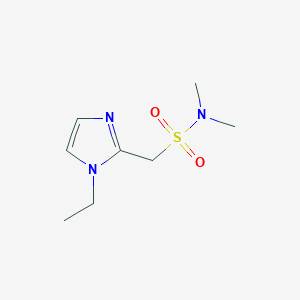
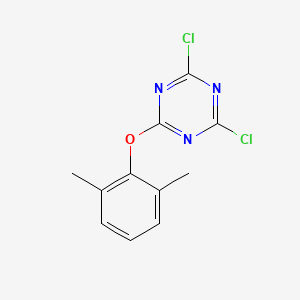
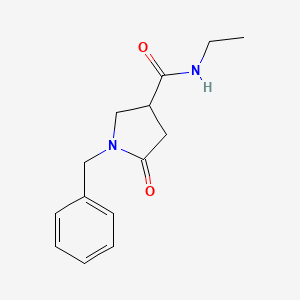
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
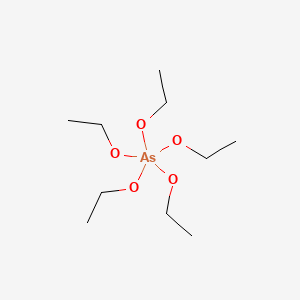
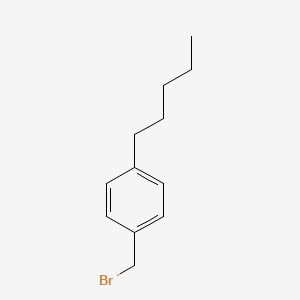
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
